2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXGLGHUECTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Thiophen-2-yl)Pyridazin-3-ol
The pyridazine core is synthesized via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and thiophen-2-ylboronic acid under palladium catalysis. Subsequent hydrolysis of the 3-chloro substituent using aqueous sodium hydroxide yields 6-(thiophen-2-yl)pyridazin-3-ol. Key conditions:
Etherification to Form 2-((6-(Thiophen-2-yl)Pyridazin-3-yl)Oxy)Ethylamine
Mitsunobu reaction between 6-(thiophen-2-yl)pyridazin-3-ol and N-Boc-2-aminoethanol facilitates ether bond formation. Deprotection with trifluoroacetic acid (TFA) liberates the primary amine:
Amide Bond Formation
Coupling of 2-(4-bromophenyl)acetic acid with the amine fragment employs propylphosphonic anhydride (T3P) as the activating agent:
- Coupling Agent : T3P (50% in ethyl acetate)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Solvent : Dimethylformamide (DMF), room temperature
- Reaction Time : 4 hours
Detailed Synthetic Protocols
Preparation of 6-(Thiophen-2-yl)Pyridazin-3-ol
Step 1 : Suzuki-Miyaura Coupling
A mixture of 3,6-dichloropyridazine (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq) in DME/H₂O (10 mL) is heated at 80°C for 12 hours. Post-reaction extraction with ethyl acetate and silica gel chromatography (hexane/ethyl acetate, 4:1) yields 3-chloro-6-(thiophen-2-yl)pyridazine.
Step 2 : Hydrolysis
The chloropyridazine intermediate is refluxed with NaOH (2 M, 10 mL) in ethanol (20 mL) for 6 hours. Acidification with HCl (1 M) precipitates 6-(thiophen-2-yl)pyridazin-3-ol, isolated by filtration (85% yield).
Synthesis of 2-((6-(Thiophen-2-yl)Pyridazin-3-yl)Oxy)Ethylamine
Mitsunobu Reaction :
6-(Thiophen-2-yl)pyridazin-3-ol (1.0 eq), N-Boc-2-aminoethanol (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF (15 mL) are stirred at 0°C for 30 minutes, then warmed to room temperature overnight. Chromatography (DCM/methanol, 10:1) gives the Boc-protected ether (78% yield).
Deprotection :
The Boc group is removed with TFA (5 mL) in DCM (10 mL) at 0°C for 2 hours. Neutralization with saturated NaHCO₃ and extraction yields the free amine (92% purity by HPLC).
Final Amide Coupling
2-(4-Bromophenyl)acetic acid (1.0 eq) and T3P (1.5 eq) are combined in DMF (5 mL) with DIPEA (3.0 eq). After 10 minutes, 2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethylamine (1.0 eq) is added, and the mixture is stirred for 4 hours. Workup with aqueous NaHCO₃ and chromatography (DCM/methanol, 15:1) affords the title compound (63% yield).
Reaction Optimization and Mechanistic Insights
Etherification Efficiency
Comparative studies show Mitsunobu conditions outperform Williamson ether synthesis (K₂CO₃/DMF, 60°C) due to the electron-deficient pyridazine ring. Mitsunobu’s redox-active system facilitates oxygen nucleophilicity enhancement, critical for coupling with sterically hindered alcohols.
Amide Coupling Agent Screening
T3P vs. Carbodiimides :
T3P-mediated coupling achieves higher yields (63%) compared to EDCl/HOBt (52%) by minimizing racemization and accelerating activation. Side-product analysis via LC-MS reveals <5% unreacted acid with T3P versus 15% with EDCl.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing bromophenyl groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL .
- The incorporation of thiophene and pyridazine rings may enhance the compound's activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
-
Anticancer Potential
- Compounds with similar structural frameworks have been investigated for their anticancer properties. The bromophenyl and thiophene groups are known to interact with cellular pathways involved in cancer proliferation. Preliminary studies suggest that such compounds could induce apoptosis in cancer cells, although specific data on this compound are still emerging .
- A comparative analysis of related compounds indicates that modifications in the molecular structure can lead to varying degrees of cytotoxicity against different cancer cell lines .
-
Neuropharmacological Effects
- There is growing interest in the neuropharmacological applications of compounds featuring pyridazine derivatives. These compounds may act on neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
- Research into similar molecules has shown promise in modulating synaptic transmission, which could be relevant for developing treatments for neurodegenerative diseases .
Synthesis and Mechanisms
The synthesis of 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can be achieved through multicomponent reactions (MCRs), which are efficient methods for constructing complex organic molecules. MCRs allow for the rapid assembly of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) .
Case Studies
-
Antibacterial Efficacy Study
- A study examined a series of bromophenyl derivatives against various bacterial strains, demonstrating enhanced activity when thiophene was included in the structure. The results indicated that the compound displayed lower MIC values compared to traditional antibiotics, suggesting its potential as a new antibacterial agent .
- Cytotoxicity Assessment
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Substituents | Linker Group | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyridazine | 4-bromophenyl, thiophen-2-yl | Ethyloxy | Under investigation | |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide | Pyridazinone | 4-chlorophenyl, indole | Ethyl | Cytotoxicity against cancer cell lines | |
| N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone | 4-bromophenyl, methyl | Direct bond | Enhanced anti-inflammatory activity | |
| 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide | Pyridazine | 4-bromophenyl, 3-chlorophenyl | Thioether | Improved stability in hydrophobic environments | |
| N-(3-chlorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide | Pyrimidine | 3-chlorophenyl, pyrrolidine | Thioether | Variable anticancer activity |
Impact of Halogen Substitutions
- Bromine vs. For example, N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exhibits stronger anti-inflammatory effects than its chloro analog .
- Fluorine Substitutions : Fluorine’s electronegativity alters electronic properties, as seen in N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, which shows distinct pharmacokinetics due to increased metabolic stability .
Role of Linker Groups
- Ethyloxy vs. Thioether : Ethyloxy linkers (as in the target compound) provide flexibility and moderate polarity, while thioether linkers (e.g., in 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide) enhance hydrophobicity and resistance to enzymatic cleavage .
- Direct Bond Linkers : Compounds like N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide lack extended linkers, reducing conformational freedom but increasing rigidity for specific receptor interactions .
Influence of Heterocyclic Moieties
- Pyridazine vs.
- Thiophene vs. Indole/Imidazole : Thiophene’s electron-rich sulfur atom enhances charge-transfer interactions, contrasting with indole’s hydrogen-bonding capability (e.g., 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide) .
Key Research Findings
- Bioactivity Trends : Bromophenyl-substituted pyridazine derivatives consistently show higher anti-inflammatory and cytotoxic activity compared to chloro or fluoro analogs, likely due to improved lipophilicity and target engagement .
- Synthetic Challenges : Ethyloxy linkers require precise oxidation conditions during synthesis, whereas thioether analogs are more straightforward to functionalize .
- Structural Insights : Crystallographic studies of related compounds (e.g., 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) reveal intramolecular hydrogen bonds stabilizing the acetamide conformation, a feature likely shared by the target compound .
Biological Activity
The compound 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic derivative that features a complex structure with potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by the presence of a bromophenyl group, a pyridazine moiety, and an ether linkage with a thiophene ring. These structural elements are significant as they contribute to the compound's biological properties.
Synthesis
The synthesis of this compound typically involves multi-step procedures that integrate various organic reactions. The method often includes coupling reactions and the use of protecting groups to ensure the stability of reactive sites during synthesis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrrole and pyridazine derivatives. For instance, compounds similar to our target have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that the incorporation of bromophenyl and thiophene groups may enhance antibacterial activity.
Anticancer Properties
The anticancer activity of related compounds has been explored extensively. For example, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, showing IC50 values in the nanomolar range . The mechanism often involves apoptosis induction and inhibition of cell proliferation pathways, which could be relevant for our compound as well.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The structural features of our compound may allow for effective binding to these enzymes, enhancing its therapeutic profile.
Study 1: Antimicrobial Evaluation
A study evaluated several pyrrole derivatives for their antimicrobial activity. The compound exhibited a notable reduction in bacterial growth, particularly against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-(4-bromophenyl)-N-(...) | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. It showed significant cytotoxicity with an IC50 value of approximately 900 nM against the CCRF-CEM leukemia cell line .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM | 900 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 750 | Cell cycle arrest |
Q & A
Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential coupling of the pyridazine-thiophene core with bromophenyl and ethylacetamide moieties. Key steps include:
- Thioether formation : Reacting 6-(thiophen-2-yl)pyridazin-3-ol with 2-chloroethylamine under alkaline conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
- Acetamide coupling : Using bromophenylacetic acid activated via EDCI/HOBt, followed by amidation with the intermediate amine .
Critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 60–80°C | Higher temperatures reduce side reactions but risk decomposition |
| Catalyst | K₂CO₃ | Maintains pH for efficient SN2 substitution |
| Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) . |
Q. How do spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?
Methodological Answer:
- NMR : Key signals include:
- Thiophene protons : δ 7.1–7.3 ppm (doublets, J = 3.5 Hz) .
- Pyridazine protons : δ 8.2–8.5 ppm (singlet for H-3) .
- Acetamide NH : δ 6.8–7.0 ppm (broad, exchangeable) .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O amide) and 1240–1260 cm⁻¹ (C-O-C ether) .
- MS : Molecular ion [M+H]⁺ at m/z ~463 (calculated for C₂₀H₁₈BrN₃O₂S) with fragmentation peaks at m/z 315 (loss of thiophene-pyridazine) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer:
-
Single-crystal X-ray diffraction : Use SHELXL for refinement . Key metrics:
Parameter Value Significance R-factor <0.05 High precision Torsion angles 170–175° Planarity of pyridazine-thiophene core -
Discrepancy resolution : Compare with computational models (e.g., DFT at B3LYP/6-31G* level) to validate bond lengths and angles .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Case study : Conflicting IC₅₀ values for kinase inhibition may arise from assay conditions.
- Solution : Standardize protocols:
| Variable | Optimal Condition | Rationale |
|---|---|---|
| pH | 7.4 (PBS buffer) | Mimics physiological environment |
| ATP concentration | 10 µM | Avoids substrate competition |
- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for activity) .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- SAR insights :
- Bromophenyl group : Enhances lipophilicity (logP ~3.2) and target binding via halogen bonding .
- Thiophene substitution : Electron-rich groups (e.g., methyl) improve metabolic stability .
- Design workflow :
- Docking studies (AutoDock Vina): Identify key interactions (e.g., H-bond with Ser123 of target protein) .
- Derivatization : Replace bromine with Cl or CF₃ to modulate electronic effects .
- In vitro testing : Compare IC₅₀ values (see table below):
| Derivative | R Group | IC₅₀ (nM) |
|---|---|---|
| Parent | Br | 120 ± 15 |
| Analog 1 | Cl | 95 ± 10 |
| Analog 2 | CF₃ | 180 ± 20 |
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
Q. How do solvent polarity and pH affect stability in formulation studies?
Methodological Answer:
-
Stability testing : Accelerated degradation studies (40°C/75% RH, 4 weeks):
Solvent Degradation (%) Major Degradant Water 25% Hydrolyzed amide Ethanol 10% Oxidized thiophene -
Mitigation : Use lyophilization for aqueous formulations and antioxidants (e.g., BHT) in organic solvents .
Q. What crystallographic software (e.g., SHELX) is recommended for resolving complex structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
